molecular formula C13H16N2O2S B1486363 N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine CAS No. 1144458-62-7

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1486363
M. Wt: 264.35 g/mol
InChI Key: VUHMPLAVBGXOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and what products are formed .


Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with common reagents, etc .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole derivatives, including compounds similar to N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine, have been studied for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited notable DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacteria like S. epidermidis. Furthermore, certain compounds in this class showed cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, indicating potential applications in cancer therapy (Gür et al., 2020).

N-Protecting Group in Organic Chemistry

The 3,4-dimethoxybenzyl group, related to the structure , has been used as an N-protecting group for specific chemical derivatives. This demonstrates its utility in synthetic chemistry, particularly in the formation and protection of sensitive chemical structures during reactions (Grunder-Klotz & Ehrhardt, 1991).

Catalysis and CO2 Fixation

Thiazolium carbene-based catalysts, derived from similar thiazole structures, have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This indicates the role of such compounds in sustainable chemistry and their potential application in creating pharmaceuticals and natural products from CO2 (Das et al., 2016).

5-Lipoxygenase Inhibition and Anti-inflammatory Activity

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound in focus, have been examined for their anti-inflammatory activity. These compounds directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This suggests potential applications of similar compounds in treating inflammation-related conditions (Suh et al., 2012).

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other safety hazards .

Future Directions

This would involve a discussion of how this compound could be used in future research, potential applications in medicine, industry, etc .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMPLAVBGXOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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